Shyobunon

Übersicht

Beschreibung

Shyobunone is a naturally occurring sesquiterpenoid found in the essential oil of Acorus calamus rhizomes . It is known for its insecticidal and repellant properties, making it a valuable compound in pest control . The compound has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol .

Wissenschaftliche Forschungsanwendungen

Shyobunone has several scientific research applications:

Wirkmechanismus

Target of Action

Shyobunone, a natural product isolated from Acorus calamus rhizomes , primarily targets stored-grain insects, specifically the red flour beetle (Tribolium castaneum, TC) and the cigarette beetle (Lasioderma serricorne, LS) . These insects are widespread and destructive primary pests of stored cereals .

Mode of Action

Shyobunone exhibits strong contact toxicity against these insects . It interacts with the insects upon contact, leading to their demise. The LD50 values, which represent the lethal dose required to kill 50% of the test population, are 20.24 μg/adult for LS .

Biochemical Pathways

The observed insecticidal and repellent activities suggest that shyobunone likely interferes with essential biological processes in these insects, leading to their death or repulsion .

Pharmacokinetics

Its strong contact toxicity suggests that it is readily absorbed through the exoskeleton of the insects .

Result of Action

The primary result of shyobunone’s action is the death of the targeted insects due to its contact toxicity . Additionally, shyobunone also exhibits strong repellent activity, driving away the insects from the treated area .

Action Environment

The efficacy and stability of shyobunone can be influenced by environmental factors. For instance, the rise of temperature and moisture in the environment can lead to an accelerated growth of molds, including toxigenic species . .

Biochemische Analyse

Biochemical Properties

Shyobunone interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong contact toxicity against certain insects, suggesting that it interacts with enzymes, proteins, and other biomolecules in these organisms

Cellular Effects

Shyobunone has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit strong contact toxicity against Lasioderma serricorne and Tribolium castaneum, two widespread and destructive primary insect pests of stored cereals . This suggests that Shyobunone influences cell function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Shyobunone can be synthesized through the hydrodistillation of Acorus calamus rhizomes . The essential oil obtained is then analyzed using gas chromatography and mass spectrometry to isolate shyobunone .

Industrial Production Methods: Industrial production of shyobunone involves the extraction of essential oil from Acorus calamus rhizomes followed by purification processes to isolate the compound . The extraction is typically performed using hydrodistillation, and the purification involves chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Shyobunone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of shyobunone can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving shyobunone typically use halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of shyobunone .

Vergleich Mit ähnlichen Verbindungen

Isoshyobunone: A structural isomer of shyobunone with similar insecticidal and repellant properties.

β-Asarone: Another compound found in Acorus calamus with insecticidal activity.

Methylisoeugenol: A compound with similar chemical properties and biological activities.

Uniqueness of Shyobunone: Shyobunone is unique due to its specific molecular structure, which contributes to its high efficacy as an insecticide and repellent . Compared to isoshyobunone, shyobunone shows stronger contact toxicity against certain pests .

Biologische Aktivität

Shyobunone is a naturally occurring compound predominantly found in the essential oil of Acorus calamus (sweet flag) and other plant species. This article explores the biological activities of shyobunone, focusing on its insecticidal, repellent, antibacterial, and antioxidant properties, supported by relevant data and case studies.

Shyobunone has the chemical formula and is classified under terpenoids. Its structure contributes to its diverse biological activities.

Insecticidal Efficacy

Shyobunone exhibits significant insecticidal activity against various pests. A study identified the LD50 values for shyobunone and isoshyobunone against Lasioderma serricorne (LS) and Tribolium castaneum (TC), demonstrating its potential as a natural insecticide:

| Compound | LD50 (μg/adult) | Target Insect |

|---|---|---|

| Shyobunone | 20.24 | Lasioderma serricorne |

| Isoshyobunone | 24.19 | Lasioderma serricorne |

| Isoshyobunone | 61.90 | Tribolium castaneum |

The essential oil containing shyobunone showed a contact toxicity with LD50 values of 14.40 μg/adult for LS and 32.55 μg/adult for TC, indicating that the oil's overall efficacy is higher than isolated compounds .

Repellent Activity

In addition to its insecticidal properties, shyobunone also acts as a repellent. The essential oil demonstrated strong repellency rates of 98% against TC at a dose of 78.63 nL/cm² after two hours of exposure. Comparatively, shyobunone itself showed a repellency rate of 90% under similar conditions .

Antibacterial and Antioxidant Activities

Recent studies have highlighted the antibacterial properties of shyobunone-rich essential oils from various plants. For instance, the essential oil from Ferula drudeana, which contains 44.2% shyobunone, exhibited moderate antibacterial activity against several microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida krusei | 19.5 |

| Candida utilis | 9.75 |

The methanolic extracts from the fruits and roots of Ferula drudeana also demonstrated strong antioxidant activity through DPPH radical scavenging assays .

Traditional Uses and Validation

Shyobunone has been utilized in traditional medicine systems for various ailments, including respiratory issues and as an antitumor agent. A review of traditional uses in Ayurvedic medicine highlights its efficacy in treating memory disorders and gastrointestinal diseases . Scientific validation through pharmacological studies supports these claims, showcasing shyobunone's potential therapeutic benefits.

Eigenschaften

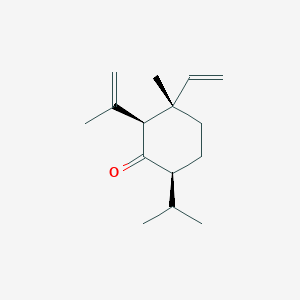

IUPAC Name |

(2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHRSRIPLDHJHR-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@@H](C1=O)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019945 | |

| Record name | (+)-Shyobunone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21698-44-2 | |

| Record name | Shyobunone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Shyobunone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SHYOBUNONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NQU4WN5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.